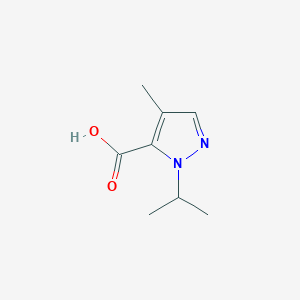

4-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylicacid

Beschreibung

4-Methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at the 4-position and an isopropyl group at the 1-position.

This compound was first synthesized by the Japan Institute of Heterocyclic Chemistry in 2013 via the reaction of 4-(4-methylbenzoyl)-5-(4-methylphenyl)furan-2,3-dione with 2,4-dinitrophenylhydrazine . Its structure was confirmed using IR, ¹H NMR, ¹³C NMR, and 2D NMR (HETCOR, COSY) spectroscopy, alongside elemental analysis . The compound exhibits reactivity with N- and O-nucleophiles, such as amines and alcohols, enabling further derivatization for pharmaceutical or agrochemical applications .

Eigenschaften

IUPAC Name |

4-methyl-2-propan-2-ylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-5(2)10-7(8(11)12)6(3)4-9-10/h4-5H,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILQXJYXOEVPBCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)C(C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylicacid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methyl-3-oxobutanoic acid with hydrazine hydrate, followed by alkylation with isopropyl bromide. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization and alkylation steps.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and purification steps are crucial to ensure the final product meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions: 4-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylicacid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The methyl and isopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

4-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylicacid has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects, including as an anti-cancer agent.

Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Wirkmechanismus

The mechanism of action of 4-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylicacid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

5-Isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid

- Substituents : Phenyl group at N1, isopropyl at C5.

- However, the absence of a methyl group at C4 may reduce steric hindrance compared to the parent compound .

3-Methyl-5-(2-oxopropyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

5-(Propan-2-yl)-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid

3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid

- Substituents : Halogens (Br, Cl) at C3 and N1.

- Impact : Halogenation increases molecular weight and lipophilicity, favoring interactions with halogen-binding protein pockets. The compound’s purity (≥98%) ensures reliability in synthetic applications .

Comparative Data Table

*Calculated based on molecular formula C₈H₁₀N₂O₂.

Q & A

Q. What are the common synthetic routes for 4-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid, and how are reaction conditions optimized?

The synthesis typically involves cyclocondensation of β-diketones or ketoesters with hydrazine derivatives. For example, ethyl acetoacetate can react with isopropyl hydrazine under basic conditions (e.g., NaOEt or KOtBu) to form the pyrazole core, followed by selective methylation at the 4-position . Key parameters include temperature control (60–80°C), inert atmosphere (N₂/Ar), and purification via recrystallization or chromatography. Yields are highly dependent on stoichiometry and the absence of moisture .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Structural confirmation relies on:

- NMR spectroscopy : ¹H/¹³C NMR to identify substituent positions (e.g., isopropyl group at N1, methyl at C4) .

- IR spectroscopy : A strong carbonyl stretch (~1680–1700 cm⁻¹) confirms the carboxylic acid moiety .

- X-ray crystallography : Resolves bond angles and confirms regiochemistry, especially for distinguishing between positional isomers .

Q. What are the primary solubility and stability considerations for this compound in experimental settings?

The carboxylic acid group confers moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Stability studies indicate sensitivity to prolonged light exposure, requiring storage in amber vials at –20°C. Acidic/basic conditions may decarboxylate the compound, necessitating pH-neutral buffers in biological assays .

Advanced Research Questions

Q. How do substituent variations at the pyrazole ring (e.g., methyl vs. cyclopropyl) influence biological activity?

Comparative studies on analogs show that the 4-methyl group enhances metabolic stability compared to bulkier substituents (e.g., cyclopropyl), likely due to reduced steric hindrance in enzyme binding pockets. For instance, 4-methyl derivatives exhibit improved IC₅₀ values in cyclooxygenase (COX) inhibition assays compared to 3-cyclopropyl analogs . Substituent effects on logP (lipophilicity) also correlate with membrane permeability in cell-based assays .

Q. What computational methods are employed to predict binding interactions with biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) and MD simulations (AMBER/GROMACS) are used to model interactions with targets like COX-2 or bacterial enzymes. The carboxylic acid group often forms hydrogen bonds with catalytic residues (e.g., Arg120 in COX-2), while the isopropyl group contributes to hydrophobic stabilization . DFT calculations (B3LYP/6-31G*) further optimize geometry and electronic properties for QSAR studies .

Q. How can contradictory data on antimicrobial efficacy be resolved?

Discrepancies in MIC values against S. aureus or E. coli may arise from assay conditions (e.g., broth microdilution vs. agar diffusion). Standardized protocols (CLSI guidelines) and adjuvant studies (e.g., efflux pump inhibitors) clarify intrinsic activity. For example, combining the compound with sub-inhibitory colistin enhances potency against Gram-negative strains, suggesting membrane disruption as a secondary mechanism .

Q. What strategies mitigate challenges in regioselective functionalization during synthesis?

Selective methylation at C4 is achieved using methyl iodide in the presence of a directing group (e.g., Boc-protected amine at N1). Alternatively, Suzuki-Miyaura coupling introduces aryl groups at C5 without disrupting the carboxylic acid . Monitoring reaction progress via TLC (silica, ethyl acetate/hexane) ensures minimal byproduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.